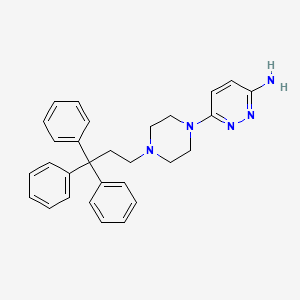
Piperazine, 1-(6-amino-3-pyridazinyl)-4-(3,3,3-triphenylpropyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine, 1-(6-amino-3-pyridazinyl)-4-(3,3,3-triphenylpropyl)- is a complex organic compound that belongs to the class of piperazines. Piperazines are heterocyclic amines that have a wide range of applications in medicinal chemistry, particularly as central nervous system agents and anthelmintics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives typically involves the reaction of piperazine with various substituents under controlled conditions. For this specific compound, the synthesis might involve:
Starting Materials: Piperazine, 6-amino-3-pyridazine, and 3,3,3-triphenylpropyl chloride.
Reaction Conditions: The reaction could be carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions.
Catalysts: A base such as triethylamine might be used to facilitate the reaction.
Industrial Production Methods
Industrial production of such compounds often involves large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with steps including:
Batch Processing: Reactants are combined in large reactors.
Purification: The product is purified using techniques such as crystallization or chromatography.
Quality Control: Analytical methods like HPLC or NMR are used to ensure the purity and identity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the amino group.
Reduction: Reduction reactions could target the pyridazine ring.
Substitution: The compound could participate in nucleophilic substitution reactions, especially at the piperazine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or hydrogen peroxide.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Alkyl halides or acyl chlorides.
Major Products
The major products would depend on the specific reactions but could include various oxidized, reduced, or substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.
Biology
Biologically, piperazine derivatives are known for their activity as neurotransmitter modulators. This compound might be studied for its potential effects on the central nervous system.
Medicine
In medicine, piperazine derivatives are often explored for their potential as therapeutic agents. This compound could be investigated for its potential use in treating neurological disorders or as an anthelmintic.
Industry
Industrially, such compounds might be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action for this compound would likely involve interaction with specific molecular targets such as neurotransmitter receptors or enzymes. The pathways involved could include modulation of neurotransmitter release or inhibition of enzyme activity.
Comparación Con Compuestos Similares
Similar Compounds
Piperazine: A simpler structure with similar biological activity.
1-(3-Chlorophenyl)piperazine: Known for its use in medicinal chemistry.
4-(2-Pyridyl)piperazine: Another derivative with potential therapeutic applications.
Uniqueness
What sets Piperazine, 1-(6-amino-3-pyridazinyl)-4-(3,3,3-triphenylpropyl)- apart is its unique combination of functional groups, which might confer distinct chemical and biological properties.
Propiedades
Número CAS |
36524-71-7 |
|---|---|
Fórmula molecular |
C29H31N5 |
Peso molecular |
449.6 g/mol |
Nombre IUPAC |
6-[4-(3,3,3-triphenylpropyl)piperazin-1-yl]pyridazin-3-amine |
InChI |
InChI=1S/C29H31N5/c30-27-16-17-28(32-31-27)34-22-20-33(21-23-34)19-18-29(24-10-4-1-5-11-24,25-12-6-2-7-13-25)26-14-8-3-9-15-26/h1-17H,18-23H2,(H2,30,31) |
Clave InChI |
XMLGEAMAMPIBRC-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=NN=C(C=C5)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


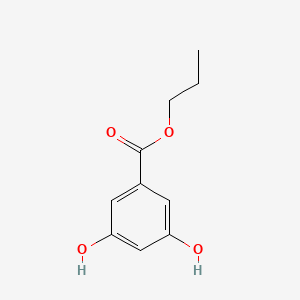

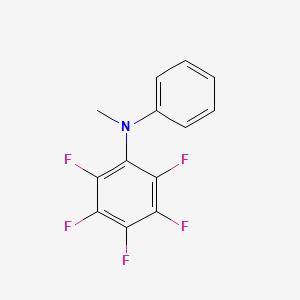
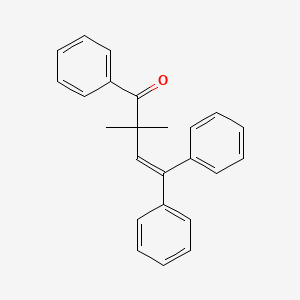
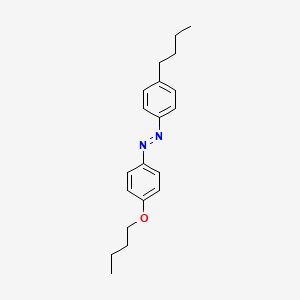
![4-[(3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline](/img/structure/B14683270.png)
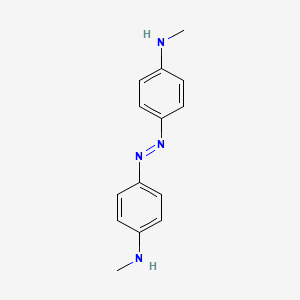
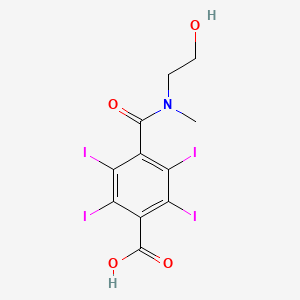


![Ethyltris[(oxiran-2-yl)methoxy]silane](/img/structure/B14683322.png)
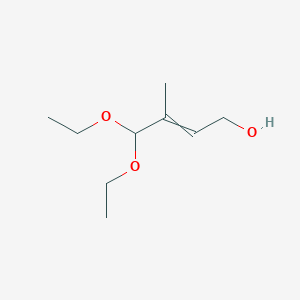
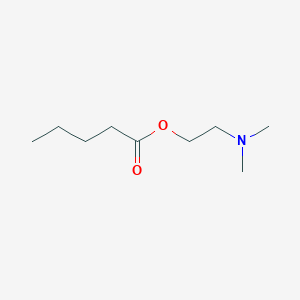
![1,3-Dioxododecahydrocyclodeca[c]furan-7,8-dicarboxylic acid](/img/structure/B14683334.png)
